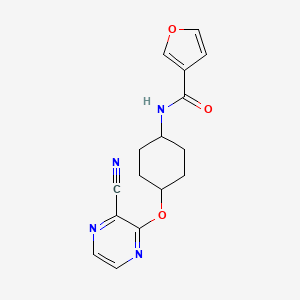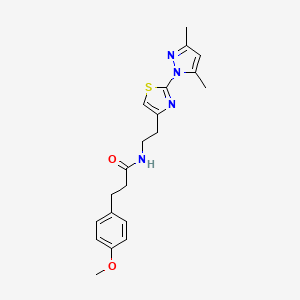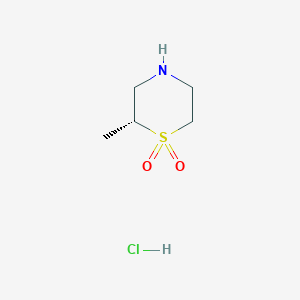![molecular formula C11H13NO6S B2406168 {(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid CAS No. 59724-85-5](/img/structure/B2406168.png)
{(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid
Descripción general
Descripción
{(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid is a compound with the molecular formula C11H13NO6S and a molecular weight of 287.29 g/mol . It is primarily used in proteomics research and is known for its unique chemical structure, which includes a carboxymethyl group, a 4-methylphenylsulfonyl group, and an aminoacetic acid moiety .
Aplicaciones Científicas De Investigación
{(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Safety and Hazards
The safety data sheet (SDS) for a similar compound, 4-(Carboxymethyl)phenylboronic acid, indicates that it is harmful if swallowed and can cause skin and eye irritation . It’s important to handle all chemicals with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area .
Direcciones Futuras
“{(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid” is currently used for research purposes . Its future applications will likely depend on the results of ongoing and future research studies. As our understanding of this compound grows, it may find new applications in various fields of study.
Mecanismo De Acción
Mode of Action
It’s worth noting that many sulfonyl-containing compounds are known to interact with their targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The compound’s molecular weight (287289 Da) and formula (C11H13NO6S) suggest that it may have reasonable bioavailability .
Action Environment
It’s worth noting that many chemical reactions, including the suzuki–miyaura coupling, are influenced by factors such as temperature, ph, and the presence of catalysts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid typically involves the reaction of 4-methylphenylsulfonyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is then carboxymethylated using chloroacetic acid under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
{(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of sulfonamide derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- {(Carboxymethyl)[(4-chlorophenyl)sulfonyl]amino}acetic acid
- {(Carboxymethyl)[(4-nitrophenyl)sulfonyl]amino}acetic acid
- {(Carboxymethyl)[(4-methoxyphenyl)sulfonyl]amino}acetic acid
Uniqueness
{(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 4-methylphenylsulfonyl group enhances its stability and makes it a valuable compound for various research applications .
Propiedades
IUPAC Name |
2-[carboxymethyl-(4-methylphenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6S/c1-8-2-4-9(5-3-8)19(17,18)12(6-10(13)14)7-11(15)16/h2-5H,6-7H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXDVECDHDWSAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(4-Chlorophenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2406085.png)
![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/no-structure.png)


![Ethyl 4-(4,7,8-trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzoate](/img/structure/B2406092.png)
![2-chloro-3-fluoro-N-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2406093.png)

![2-(4-ethoxyphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2406095.png)



![1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane](/img/structure/B2406102.png)
![N-(1-cyanocyclobutyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2406104.png)

